3-(3-Bromopropyl)-1,2,5-thiadiazole
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Overview
Description
3-(3-Bromopropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromopropyl group at the third position of the thiadiazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-1,2,5-thiadiazole typically involves the reaction of 1,2,5-thiadiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 3-(3-aminopropyl)-1,2,5-thiadiazole derivative.
Scientific Research Applications
3-(3-Bromopropyl)-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-1,2,5-thiadiazole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopropyl)-1,2,4-thiadiazole: Similar structure but with a different arrangement of nitrogen and sulfur atoms.
3-(3-Bromopropyl)-1,3,4-thiadiazole: Another isomer with a different nitrogen-sulfur arrangement.
3-(3-Bromopropyl)-1,2,5-oxadiazole: Contains an oxygen atom instead of sulfur in the ring.
Uniqueness
3-(3-Bromopropyl)-1,2,5-thiadiazole is unique due to its specific arrangement of nitrogen and sulfur atoms in the thiadiazole ring, which can influence its reactivity and interaction with biological targets. The presence of the bromopropyl group also provides a versatile site for further chemical modifications.
Properties
Molecular Formula |
C5H7BrN2S |
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Molecular Weight |
207.09 g/mol |
IUPAC Name |
3-(3-bromopropyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C5H7BrN2S/c6-3-1-2-5-4-7-9-8-5/h4H,1-3H2 |
InChI Key |
XZRWYNPLSISWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CCCBr |
Origin of Product |
United States |
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